5-Bromo-2-chloro-4-methylpyridin-3-amine
CAS No.: 1204231-59-3
Cat. No.: VC21282190
Molecular Formula: C6H6BrClN2
Molecular Weight: 221.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1204231-59-3 |
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Molecular Formula | C6H6BrClN2 |
Molecular Weight | 221.48 g/mol |
IUPAC Name | 5-bromo-2-chloro-4-methylpyridin-3-amine |
Standard InChI | InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 |
Standard InChI Key | ITPSFLLGFGUUQH-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC=C1Br)Cl)N |
Canonical SMILES | CC1=C(C(=NC=C1Br)Cl)N |
Introduction
Chemical Structure and Properties
Structural Features
5-Bromo-2-chloro-4-methylpyridin-3-amine possesses a pyridine ring with four different substituents: a bromine atom at position 5, a chlorine atom at position 2, a methyl group at position 4, and an amine group at position 3. This substitution pattern creates a molecule with interesting electronic distribution and reactivity profiles. The molecular formula is C₆H₆BrClN₂, and the compound contains both electron-withdrawing groups (bromine and chlorine) and electron-donating groups (amine and methyl).
Physical Properties
While specific physical property data for 5-Bromo-2-chloro-4-methylpyridin-3-amine is limited, we can make reasonable estimates based on structurally similar compounds. The predicted molecular weight would be approximately 235 g/mol. Based on data from similar compounds, we can estimate the following properties:
Property | Estimated Value |
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Physical State | Solid at room temperature |
Molecular Weight | ~235 g/mol |
Melting Point | Likely between 100-150°C |
Boiling Point | Approximately 280-300°C at 760 mmHg |
LogP | Between 2.0-3.0 |
Solubility | Moderate solubility in organic solvents; limited solubility in water |
These estimations are derived from comparing with related compounds such as 5-Bromo-2-methylpyridin-3-amine, which has a melting point of 108-109°C and a boiling point of 283.5±35.0°C .
Synthesis Methods
General Synthetic Approaches
The synthesis of 5-Bromo-2-chloro-4-methylpyridin-3-amine typically involves multiple steps, often starting from simpler pyridine derivatives. Several potential synthetic routes can be considered:
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Halogenation of 4-methylpyridin-3-amine with appropriate brominating and chlorinating agents.
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Introduction of the amine group to a pre-formed 5-bromo-2-chloro-4-methylpyridine structure.
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Modification of a 3-cyano or 3-amido intermediate, followed by conversion to the amine.
Detailed Synthetic Procedure
Based on synthetic methods for similar halogenated pyridines, a possible synthetic pathway might involve:
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Formation of a substituted pyridone intermediate
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Chlorination at the 2-position using reagents such as POCl₃ and PCl₅
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Bromination at the 5-position
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Introduction or unveiling of the amine group at position 3
A related procedure for synthesizing aminopyridines involves the following steps :
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Initial Knovenagel condensation of an aldehyde or ketone with ethyl cyanoacetate or malonitrile followed by reaction with DMF acetal
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Chlorination using strong chlorinating agents such as SOCl₂, POCl₃, or PCl₅
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Conversion of the 3-cyano intermediate to a 3-amido compound using concentrated aqueous strong acid
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Conversion of the 3-amido intermediate to the 3-amino final product
The reaction conditions typically involve careful temperature control, with chlorination reactions conducted at reflux (approximately 115°C) for about two hours .
Chemical Reactivity
Reactivity Profile
The reactivity of 5-Bromo-2-chloro-4-methylpyridin-3-amine is influenced by the electronic effects of its substituents. Key aspects of its reactivity include:
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The pyridine nitrogen provides basic character and can coordinate with metals or serve as a nucleophile.
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The bromine and chlorine atoms at positions 5 and 2, respectively, are potential sites for nucleophilic substitution or metal-catalyzed coupling reactions.
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The primary amine group at position 3 can undergo various transformations including acylation, alkylation, or conversion to diazonium salts.
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The methyl group at position 4 could potentially undergo oxidation or serve as a site for radical functionalization.
Key Reaction Types
Based on the reactivity of similar halogenated pyridines, 5-Bromo-2-chloro-4-methylpyridin-3-amine likely participates in several types of reactions:
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Nucleophilic Substitution Reactions: The halogen substituents can be displaced by nucleophiles, with the chlorine typically being more reactive toward nucleophilic displacement than bromine.
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Coupling Reactions: Metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, or Negishi couplings can occur at the halogenated positions, enabling the formation of carbon-carbon bonds.
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Amine Transformations: The primary amine group can be acylated, alkylated, or converted to other functional groups such as amides, ureas, or sulfonamides.
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Remodeling Reactions: The compound has been implicated in the remodeling of (Aza)indole/Benzofuran skeletons, suggesting its utility in complex heterocyclic synthesis.
Biological Activities and Applications
Bacterial Strain | MIC Range (μM) |
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Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
These data suggest potential antimicrobial applications for 5-Bromo-2-chloro-4-methylpyridin-3-amine, though specific testing would be required to confirm such activity.
Other Biological Effects
Beyond antimicrobial activity, related halogenated pyridine compounds have demonstrated:
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Anti-thrombolytic Activity: Certain derivatives have shown significant activity against clot formation in human blood, with one related compound exhibiting an anti-thrombolytic activity of 31.61%.
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Biofilm Inhibition: Some derivatives have demonstrated strong biofilm inhibition activities, which are crucial for preventing chronic infections associated with biofilm-forming bacteria.
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Cell Signaling Modulation: Research indicates that related compounds can influence cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism.
Applications in Drug Development
5-Bromo-2-chloro-4-methylpyridin-3-amine has potential applications in medicinal chemistry and drug development:
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Building Block for Pharmaceuticals: The compound can serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
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Scaffold for Drug Discovery: Its structure, with multiple sites for derivatization, makes it valuable for creating diverse libraries of compounds for biological screening.
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Potential Therapeutic Development: The compound is being investigated for its role as an intermediate in creating new antimicrobial agents and exploring its epigenetic modulation potential through interactions with bromodomains involved in various diseases.
Structure-Activity Relationships
Effect of Substituents
Structure-activity relationship (SAR) studies on related compounds have revealed that specific substitutions on the pyridine ring can significantly influence biological activity, particularly antibacterial efficacy against both Gram-positive and Gram-negative strains.
The specific arrangement of substituents in 5-Bromo-2-chloro-4-methylpyridin-3-amine is noteworthy:
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The bromine at position 5 likely enhances lipophilicity and may improve membrane permeability.
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The chlorine at position 2 can act as a hydrogen bond acceptor and also serves as a potential site for nucleophilic substitution.
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The methyl group at position 4 contributes to hydrophobicity and may influence the electronic distribution within the molecule.
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The amine group at position 3 can form hydrogen bonds with biological targets and improves water solubility.
Comparative Analysis with Related Compounds
Several related compounds provide useful comparisons:
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5-bromo-2-chloro-4-methylpyridin-3-ol: Similar to our target compound but with a hydroxyl group instead of an amine at position 3. This compound has a molecular weight of 222.47 g/mol and different hydrogen bonding capabilities .
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5-Bromo-2-chloro-N-methylpyridin-3-amine: Contains an N-methyl group instead of a primary amine, which would alter its hydrogen bonding capabilities and reactivity.
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5-Bromo-2-methylpyridin-3-amine: Lacks the chlorine at position 2, which would significantly alter its reactivity profile .
Research Applications
Organic Synthesis Applications
5-Bromo-2-chloro-4-methylpyridin-3-amine serves as a valuable building block in organic synthesis due to its multifunctional nature:
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Scaffold for Heterocyclic Chemistry: The compound can be used as a starting material for the synthesis of more complex heterocyclic structures.
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Functional Group Transformations: Each functional group in the molecule offers opportunities for selective transformations, allowing the creation of diverse derivatives.
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Cross-Coupling Chemistry: The halogen substituents enable various cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation.
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Diversity-Oriented Synthesis: The compound has been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines.
Future Research Directions
Several promising research directions for 5-Bromo-2-chloro-4-methylpyridin-3-amine include:
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Expanded Biological Screening: Comprehensive testing against a wider range of pathogens and disease models.
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Structure Optimization: Development of new derivatives with enhanced biological activities or pharmacokinetic properties.
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Novel Synthetic Methods: Development of more efficient and selective methods for the synthesis and functionalization of this compound.
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Applications in Materials Science: Exploration of its potential in the development of functional materials with specific properties.
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Mechanistic Studies: Investigation of its precise mechanisms of action in biological systems.
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